molecular formula C18H14N6O3S B2567042 3-(3-methoxyphenyl)-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941991-61-3

3-(3-methoxyphenyl)-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2567042
CAS No.: 941991-61-3
M. Wt: 394.41
InChI Key: UCGWCIVHOKNQLS-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triaz

Scientific Research Applications

Synthesis Techniques and Antitumor Activity

One of the pivotal areas of research involving triazolopyrimidine derivatives, including compounds similar to 3-(3-Methoxyphenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine, focuses on their synthesis for potential antitumor applications. A novel synthetic route for triazolopyrimidine derivatives demonstrated significant antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This compound was synthesized by reacting N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, indicating the potential for these compounds in cancer research (Gomha, Muhammad, & Edrees, 2017).

Antimicrobial and Antioxidant Properties

Research has also been conducted on the antimicrobial and antioxidant properties of triazolopyrimidines. A study involving the synthesis of a series of 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives demonstrated both antimicrobial and antioxidant activities. These findings suggest the applicability of such compounds in the development of new therapeutic agents with potential benefits beyond oncology (Gilava, Patel, Ram, & Chauhan, 2020).

Chemical Synthesis and Structural Analysis

The chemical synthesis and structural analysis of triazolopyrimidines are fundamental to understanding their potential applications. In a related study, the synthesis of ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate revealed insights into the molecule's structural characteristics through X-ray diffraction, spectroscopic techniques, and DFT calculations. Such comprehensive analysis aids in the exploration of these compounds for various scientific applications, including their role in antibacterial activities (Lahmidi et al., 2019).

Novel Synthetic Methods and Biological Activities

The exploration of novel synthetic methods and the biological activities of triazolopyrimidine derivatives is a growing field. A study on the synthesis of [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives introduced a novel heterocyclic system with potential implications for drug discovery and development. This research not only highlighted a new synthetic pathway but also applied Density Functional Theory (DFT) studies to understand the regioselectivity of ring closure, paving the way for further exploration of these compounds in medicinal chemistry (Mozafari et al., 2016).

Properties

IUPAC Name

3-(3-methoxyphenyl)-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O3S/c1-27-15-4-2-3-14(9-15)23-17-16(21-22-23)18(20-11-19-17)28-10-12-5-7-13(8-6-12)24(25)26/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGWCIVHOKNQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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